Amino-isothiazol-5-yl-acetic acid
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Overview
Description
Amino-isothiazol-5-yl-acetic acid is a compound characterized by the presence of an isothiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. The amino group and the acetic acid moiety are typically attached to the 5-position of the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amino-isothiazol-5-yl-acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . Another method involves the cyclization of substituted aniline with potassium thiocyanate in an acidic medium, followed by oxidation with bromine in the presence of glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Amino-isothiazol-5-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The isothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Amino-isothiazol-5-yl-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of amino-isothiazol-5-yl-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s isothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-Amino-5-bromothiazole: Shares the isothiazole ring structure but with a bromine atom at the 5-position.
2-Amino-4-methylthiazole: Similar structure with a methyl group at the 4-position.
2-Amino-5-chlorothiazole: Contains a chlorine atom at the 5-position.
Uniqueness: Amino-isothiazol-5-yl-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety attached to the isothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Amino-isothiazol-5-yl-acetic acid (AIA) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
AIA is characterized by the presence of an isothiazole ring, which is known for its reactivity and ability to interact with various biological targets. The compound's molecular formula is C5H6N2O2S, and it features both amino and carboxylic acid functional groups that contribute to its biological activity .
The biological activity of AIA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It can form covalent bonds with target proteins, leading to modulation of various signaling pathways. This mechanism is crucial in understanding its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
AIA has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of isothiazole compounds exhibit potent antibacterial and antifungal effects. For instance, studies have shown that AIA can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Table 1: Antimicrobial Activity of AIA Derivatives
Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Gram-positive bacteria | 15-20 | 8-16 |
Gram-negative bacteria | 12-18 | 10-20 |
Fungi | 14-22 | 6-12 |
Anticancer Activity
Recent studies have explored the anticancer potential of AIA, particularly in cell lines representing various cancers. AIA has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. For example, in vitro studies on human lung cancer (A549) and cervical cancer (HeLa) cell lines revealed significant cytotoxic effects with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of AIA on Cancer Cell Lines
Cell Line | IC50 (µM) | Method Used |
---|---|---|
A549 | 5.2 | MTT Assay |
HeLa | 4.8 | Resazurin Reduction Assay |
Caco-2 | 6.0 | Trypan Blue Exclusion Test |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of AIA against common pathogens isolated from clinical samples. The results showed that AIA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.
- Anticancer Research : In a recent investigation, AIA was tested on various cancer cell lines, including those resistant to conventional chemotherapy. The findings indicated that AIA not only inhibited cell proliferation but also enhanced the sensitivity of resistant cells to existing chemotherapeutic agents .
Properties
IUPAC Name |
2-amino-2-(1,2-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAYYBCITSVICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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